Compound Identification
{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine, also known as rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine, is a bicyclic amine compound featuring an oxabicyclo ring system. Its molecular formula is with a molecular weight of 139.19 g/mol. The compound is classified under organic compounds, specifically as a bicyclic amine.
Source and Availability
This compound can be sourced from various chemical suppliers, including BenchChem and MOLBASE, which provide detailed information about its properties and synthesis methods .
Synthesis Methods
The synthesis of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine typically involves the formation of the oxabicyclo ring system followed by the introduction of the methanamine group. A common synthetic route includes:
Technical Details
The conditions for these reactions may vary based on the specific reagents used and desired yield, with optimization often required for industrial applications.
Structural Characteristics
The molecular structure of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine features a unique bicyclic framework that includes an oxygen atom in the ring system. The InChI key for this compound is HAUYIOUZZKSSMK-UHFFFAOYSA-N, and its canonical SMILES representation is C1C2COC1C=CC2CN.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 6-Oxabicyclo[3.2.1]oct-3-en-2-ylmethanamine |
| InChI | InChI=1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2 |
Types of Reactions
{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine can participate in several chemical reactions:
Common Reagents and Conditions
For oxidation, agents such as hydrogen peroxide or potassium permanganate are typically employed. Reduction often utilizes lithium aluminum hydride or sodium borohydride, while nucleophilic substitutions may involve halides or alkoxides under basic conditions.
The mechanism by which {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine exerts its effects involves binding to specific molecular targets such as enzymes or receptors, leading to alterations in their activity and triggering various biochemical pathways. The precise pathways depend on the specific application and target within biological systems.
Physical Properties
The physical properties of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine include:
| Property | Value |
|---|---|
| Boiling Point | 191.4 °C at 760 mmHg |
| Flash Point | 63.2 °C |
| Density | 0.93 g/cm³ |
| Vapour Pressure | 1.05 mmHg at 25 °C |
No data is available on melting point or solubility.
{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine has potential applications in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: